Ioxilan

Overview

Description

Synthesis Analysis

The synthesis of Ioxilan and similar compounds involves complex chemical processes. One study developed a tandem synthesis method for structurally novel 3-chloro-4-iodoisoxazoles, indicating the versatility and chemical reactivity of compounds related to this compound. This method simplifies the preparation and purification of 1-iodoalkyne, which could be relevant to the synthesis or modification of this compound-like molecules (Wenwen Chen et al., 2015).

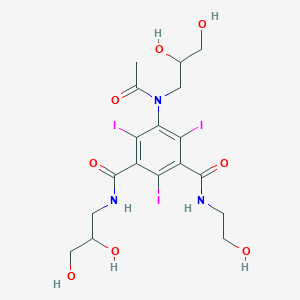

Molecular Structure Analysis

Research on the isomerism of this compound and Iohexol revealed that both compounds exhibit centers of potential isomerism, such as D,L hydroxyalkyls and carbamoyl substituents. These studies highlight the complexity and the critical role of isomerism in determining the physical and chemical properties of these molecules, which in turn impacts their biological tolerance and hydrophilicity (S. J. Foster & M. Sovák, 1988).

Chemical Reactions and Properties

The preparation and evaluation of this compound Carbonate Particles for computed tomography (CT) contrast enhancement of the liver demonstrated the chemical versatility of this compound. This study showcased how this compound derivatives could be synthesized and used as macrophage imaging agents for CT enhancement, indicating the compound's significant potential in medical imaging (Chun Xing Li et al., 1994).

Physical Properties Analysis

The systemic and renal hemodynamic effects of this compound, a third-generation low osmolality nonionic contrast medium, were studied, revealing minimal effects on systemic and renal hemodynamics in canine models. This research confirms the biologically equivalent and good biological tolerance of this compound compared to other contrast agents, attributing these qualities to its novel molecular design and very low osmolality (R. Katzberg et al., 1990).

Chemical Properties Analysis

The study of the biodistribution of cyclic carbonate of this compound highlighted its biodegradability and suitability as a macrophage imaging agent. This research further underscores the complex interaction of this compound derivatives with biological systems and their potential for use in medical diagnostics (Chun Xing Li et al., 1996).

Scientific Research Applications

1. Medical Imaging

Ioxilan is primarily used in medical imaging procedures. For instance, it has been utilized in cerebral angiography, a diagnostic test that helps visualize blood vessels in and around the brain. A case study reported a patient experiencing delirium after cerebral angiography using this compound, which underscores the importance of monitoring patients for any neurological changes post-procedure (Ito et al., 2002).

2. Cardiovascular Research

In cardiovascular research, this compound has been assessed for its effects during coronary arteriography in canines. A study found that this compound, with its specific sodium content, showed a lower incidence of ventricular fibrillation, a serious heart rhythm problem, compared to other contrast media (Misumi et al., 2000).

3. Vascular Health Impact

Research has also been conducted on the impact of this compound on vascular health. One study compared this compound with iodixanol and found that this compound was associated with less contrast-induced vascular dysfunction, improved image quality, and greater patient satisfaction (Ahmadi et al., 2012).

4. Platelet Aggregation

Another study explored the effects of nonionic contrast media like this compound on platelet aggregation. It was found that this compound, among other agents, caused a significant decrease in platelet aggregation compared to iohexol, indicating varying effects of different contrast media on platelets (Ogawa et al., 2001).

5. Proteomics and Nephrology

In the field of proteomics and nephrology, studies have investigated the urinary protein profiles after the administration of radiocontrast media like this compound. These studies contribute to understanding the renal effects of contrast media and potential biomarkers for kidney damage (Hampel et al., 2001).

6. Ophthalmology

In ophthalmology, research has been conducted to explore the possibility of using intraocular lenses loaded with antibiotics like moxifloxacin, assessing the controlled release of the drug, which is a potential application area for compounds like this compound (Filipe et al., 2019).

7. Radiology and Radiation Protection

This compound has also been studied in the context of radiology and radiation protection. A study calculated the air Kerma, a unit of radiation dose, of various contrast agents including this compound, highlighting its relevance in developing new shielding materials in radiation applications (Tekerek, 2021).

Mechanism of Action

Target of Action

Ioxilan is a diagnostic contrast agent primarily targeting the blood vessels . It is used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . The primary role of this compound is to enhance the contrast in these imaging procedures, allowing for better visualization of the internal structures of the human body .

Mode of Action

This compound is a tri-iodinated diagnostic contrast agent . Upon intravascular injection, it results in the opacification of vessels in the path of flow of the contrast medium . This opacification permits radiographic visualization of the internal structures of the human body until significant hemodilution occurs . The degree of contrast enhancement is directly related to the iodine content in the administered dose .

Biochemical Pathways

The mechanism of action of this compound is rooted in its ability to absorb X-rays . This compound is a water-soluble, iodine-containing compound . When administered into the body, it disperses into the bloodstream and eventually diffuses into the tissues . The iodine atoms in this compound absorb X-rays, and this absorption is what allows for the opacification of the blood vessels and the subsequent visualization of internal structures .

Pharmacokinetics

In healthy young male and female volunteers who each received this compound injection, the drug showed biphasic and first-order pharmacokinetics . This compound is distributed mainly in the blood, as suggested by the apparent volume of distribution (central compartment) . The half-life of this compound is approximately 137 minutes in men and 102 minutes in women . About 93.7% of this compound is excreted in the urine, with negligible amounts excreted in bile/feces .

Result of Action

The primary result of this compound’s action is the opacification of blood vessels, which permits radiographic visualization of the internal structures of the human body . This enhanced visualization can aid in the diagnosis and treatment of various medical conditions, as it allows healthcare professionals to examine the structure and function of internal organs and vessels .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, patients with severe renal impairment, combined renal/hepatic disease, thyroid dysfunction, multiple myeloma, anuria, pheochromocytoma, sickle cell, congestive heart failure, severe arterial/venous disease may exhibit altered responses to this compound . Additionally, the hydration status of the patient can impact the action of this compound, as patients should be well hydrated before and after the procedure . The efficacy of this compound can also be affected by the presence of allergies (such as bronchial asthma, hay fever, food allergies) .

Safety and Hazards

Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .

properties

IUPAC Name |

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLTINZBQPNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048717 | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

107793-72-6 | |

| Record name | Ioxilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxilan [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioxilan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOXILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

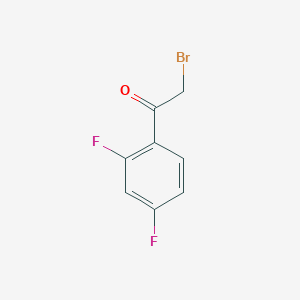

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)